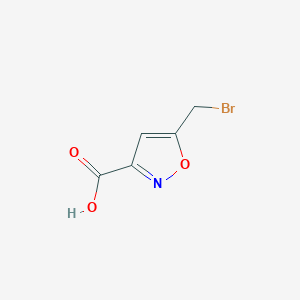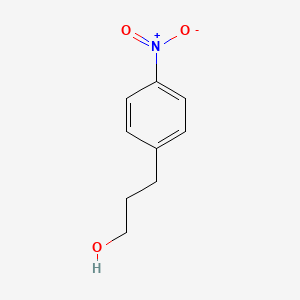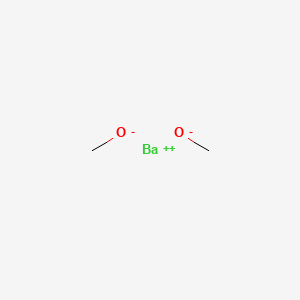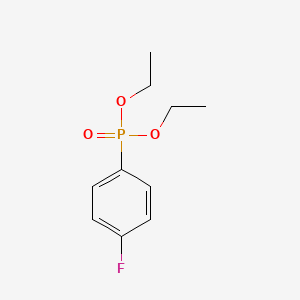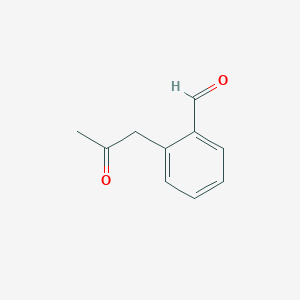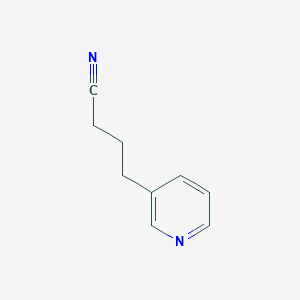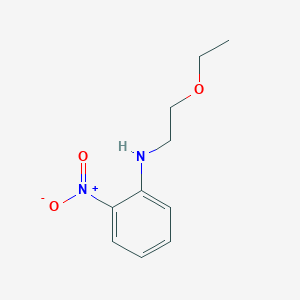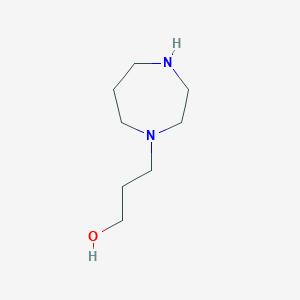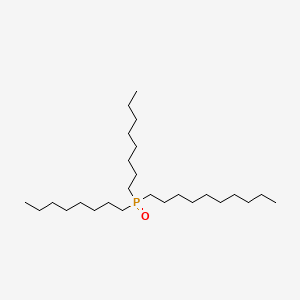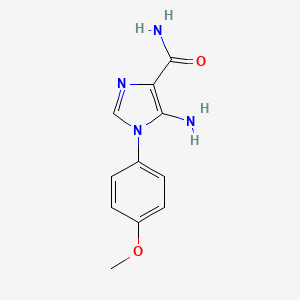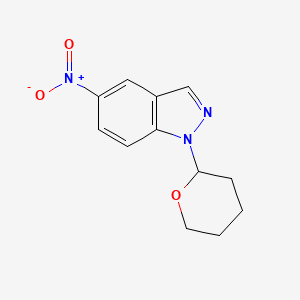
5-Nitro-1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol
Übersicht
Beschreibung
5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung aufgrund ihrer strukturellen Ähnlichkeit zu anderen bioaktiven Indazolen als potenzieller Pharmakophor untersucht. Sie könnte als Gerüst für die Entwicklung neuer Medikamente mit nitroaromatischen Einheiten dienen, die für ihre antimikrobiellen Eigenschaften bekannt sind .
Landwirtschaft
Als Agrochemikalie kann 5-Nitro-1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol auf seine fungiziden oder herbiziden Aktivitäten untersucht werden. Insbesondere die Nitrogruppe könnte entscheidend für die Entwicklung von Verbindungen sein, die spezifische Enzyme in Schadorganismen angreifen .
Materialwissenschaften
In den Materialwissenschaften macht das robuste heterocyclische Gerüst dieser Verbindung sie zu einem Kandidaten für die Herstellung neuer Polymere oder Beschichtungen. Ihre Fähigkeit, hohen Temperaturen standzuhalten, könnte bei der Entwicklung hitzebeständiger Materialien von Vorteil sein .
Umweltwissenschaften
In der Umweltforschung könnte diese Verbindung verwendet werden, um den Abbau von nitroaromatischen Verbindungen in Boden oder Wasser zu untersuchen, was zum Verständnis und zur Minderung der Umweltverschmutzung beiträgt .
Biochemie
Biochemisch könnte die Verbindung zur Untersuchung von Enzym-Substrat-Wechselwirkungen verwendet werden, insbesondere in Systemen, in denen Indazolringe eine kritische Rolle spielen. Sie könnte auch verwendet werden, um die Stoffwechselwege ähnlicher Verbindungen in biologischen Systemen zu verfolgen .
Pharmakologie
In der Pharmakologie können die Auswirkungen der Verbindung auf biologische Systeme bewertet werden. Sie könnte zur Entwicklung von Assays verwendet werden, um die Aktivität gegen verschiedene Krankheiten zu untersuchen oder die Pharmakokinetik und Pharmakodynamik von nitrohaltigen Medikamenten zu verstehen .
Eigenschaften
IUPAC Name |
5-nitro-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-15(17)10-4-5-11-9(7-10)8-13-14(11)12-3-1-2-6-18-12/h4-5,7-8,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFMGDIFPKDLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569059 | |
| Record name | 5-Nitro-1-(oxan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150187-64-7 | |
| Record name | 5-Nitro-1-(oxan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
